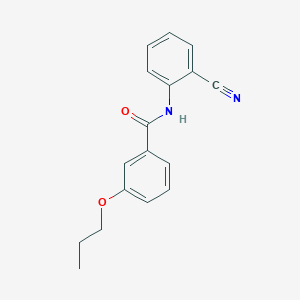![molecular formula C12H10N2O3S B5201432 6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(1H)-pyrimidinone](/img/structure/B5201432.png)
6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(1H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(1H)-pyrimidinone, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications in various diseases. This compound belongs to the pyrimidinone family and is known for its selective inhibition of protein kinase BTK (Bruton's tyrosine kinase), a crucial enzyme involved in B-cell receptor signaling. In
作用機序
6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(1H)-pyrimidinone selectively inhibits BTK, a crucial enzyme involved in B-cell receptor signaling. By inhibiting BTK, 6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(1H)-pyrimidinone prevents downstream signaling pathways that lead to B-cell proliferation and survival. This mechanism of action has been demonstrated in preclinical studies, where 6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(1H)-pyrimidinone has been shown to reduce B-cell proliferation and induce apoptosis. 6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(1H)-pyrimidinone also inhibits the production of pro-inflammatory cytokines, suggesting that it has anti-inflammatory effects as well.
Biochemical and Physiological Effects:
6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(1H)-pyrimidinone has been shown to have significant biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that 6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(1H)-pyrimidinone inhibits BTK and downstream signaling pathways, leading to reduced proliferation and survival of B-cells. 6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(1H)-pyrimidinone has also been shown to inhibit the production of pro-inflammatory cytokines, suggesting that it has anti-inflammatory effects as well. In vivo studies have demonstrated that 6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(1H)-pyrimidinone has significant anti-tumor effects in B-cell malignancies and reduces disease severity in autoimmune and inflammatory diseases.
実験室実験の利点と制限
6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(1H)-pyrimidinone has several advantages for lab experiments. It has high purity and stability, making it suitable for further research and development. 6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(1H)-pyrimidinone also has a selective mechanism of action, which allows for targeted inhibition of BTK and downstream signaling pathways. However, 6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(1H)-pyrimidinone has some limitations for lab experiments. It is a small molecule inhibitor, which may limit its efficacy in certain diseases. 6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(1H)-pyrimidinone also has limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the research and development of 6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(1H)-pyrimidinone. One potential direction is to explore its therapeutic potential in combination with other agents, such as chemotherapy or immunotherapy. Another direction is to investigate its efficacy in other diseases, such as solid tumors or viral infections. Additionally, further studies are needed to optimize the pharmacokinetics and bioavailability of 6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(1H)-pyrimidinone to improve its efficacy and safety in clinical settings. Overall, 6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(1H)-pyrimidinone has significant potential as a novel therapeutic agent for the treatment of various diseases, and further research is needed to fully explore its therapeutic potential.
合成法
The synthesis of 6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(1H)-pyrimidinone involves a multistep process that begins with the reaction of 2-chloro-4-nitrophenyl isothiocyanate with 2-oxo-2-phenylethylamine to form the intermediate, 2-(2-oxo-2-phenylethyl)thioaniline. This intermediate is then reacted with 6-hydroxypyrimidine-4-one in the presence of a base to yield the final product, 6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(1H)-pyrimidinone. The synthesis method of 6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(1H)-pyrimidinone has been optimized to produce high yields and purity, making it suitable for further research and development.
科学的研究の応用
6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(1H)-pyrimidinone has been extensively studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune disorders, and inflammatory diseases. In preclinical studies, 6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(1H)-pyrimidinone has shown promising results in inhibiting BTK and downstream signaling pathways, leading to reduced proliferation and survival of B-cells. 6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(1H)-pyrimidinone has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. These findings suggest that 6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(1H)-pyrimidinone has the potential to be a novel therapeutic agent for the treatment of various diseases.
特性
IUPAC Name |
4-hydroxy-2-phenacylsulfanyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S/c15-9(8-4-2-1-3-5-8)7-18-12-13-10(16)6-11(17)14-12/h1-6H,7H2,(H2,13,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSXMYJFGLVVEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC(=CC(=O)N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-isopropyl-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5201389.png)
![8-benzoyl-7-[(4-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5201400.png)
![methyl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5201407.png)

![2,2'-oxybis[N'-(4-nitrobenzylidene)acetohydrazide]](/img/structure/B5201421.png)
![methyl 3-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5201425.png)

![ethyl 4-[2-(benzyloxy)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5201440.png)

![3,3'-[1,3-phenylenebis(methylene)]bis-1,3-benzothiazol-3-ium dibromide](/img/structure/B5201449.png)
![3-(4-benzyl-1-piperazinyl)-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B5201452.png)
